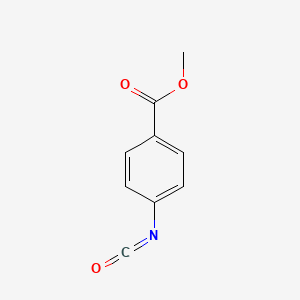

Methyl 4-isocyanatobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDDBYGPHUUTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299687 | |

| Record name | Methyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-53-6 | |

| Record name | 23138-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatile Role of Methyl 4-isocyanatobenzoate in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 4-isocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound featuring both a methyl ester and a highly reactive isocyanate group.[1][2] This unique structural arrangement makes it a valuable building block and chemical intermediate in a wide range of applications, from pharmaceutical development to materials science.[3][4] The para-substitution on the benzene ring allows for the distinct and sequential reactivity of its two functional groups, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, with a focus on its utility for professionals in drug discovery and development.

Core Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃ | [5][6][7] |

| Molecular Weight | 177.16 g/mol | [1][5][6][8] |

| CAS Number | 23138-53-6 | [1][5][8] |

| Appearance | Solid | [5] |

| Melting Point | 50-52 °C | [1][5][9] |

| Boiling Point | 122-124 °C at 11 Torr | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [1][6][9] |

Molecular Structure and Reactivity Profile

The reactivity of this compound is dominated by the isocyanate functional group (R−N=C=O). The central carbon of the isocyanate is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by nucleophiles.[10][11][12] The presence of the electron-withdrawing methyl ester group in the para position further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity compared to isocyanates with electron-donating substituents.[12]

Reaction with Alcohols: Urethane (Carbamate) Formation

Isocyanates react readily with primary and secondary alcohols to form stable urethane (carbamate) linkages.[10][11][12] This reaction is one of the most common and synthetically useful transformations of isocyanates, forming the basis of polyurethane chemistry. The reaction can be catalyzed by tertiary amines or certain metal salts.[10][13]

Caption: Reaction of this compound with an alcohol.

Reaction with Amines: Urea Formation

Primary and secondary amines react rapidly with isocyanates in an exothermic reaction to yield substituted ureas.[10] This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst. The resulting urea bond is exceptionally stable, a feature leveraged in the design of robust linkers in bioconjugation and pharmaceutical compounds.

Caption: Reaction of this compound with an amine.

Reaction with Water: A Critical Side Reaction

Isocyanates react with water, which can act as a nucleophile.[11] This reaction initially forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[11] The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea. Due to this reactivity, reactions involving isocyanates are typically carried out under anhydrous (dry) conditions to prevent unwanted side products and ensure high yields.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The following data are typical for this compound.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | - Aromatic protons appear as two doublets in the range of δ 7.0-8.5 ppm. The protons ortho to the ester group are typically downfield from those ortho to the isocyanate. - The methyl ester protons appear as a sharp singlet around δ 3.9 ppm.[14] |

| ¹³C NMR (CDCl₃) | - Carbonyl carbon of the ester group: ~166 ppm.[14] - Isocyanate carbon (N=C=O): ~125 ppm. - Aromatic carbons: ~120-135 ppm. - Methyl carbon of the ester: ~52 ppm.[14] |

| Infrared (IR) | - A strong, sharp absorption band for the isocyanate group (-N=C=O) appears around 2250-2280 cm⁻¹. This peak is highly characteristic. - A strong absorption for the ester carbonyl group (C=O) is observed around 1720-1740 cm⁻¹. |

Synthetic Routes

This compound is typically synthesized from its corresponding amine precursor, methyl 4-aminobenzoate. The most common industrial method involves phosgenation, where the amine is treated with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[11] Alternative, phosgene-free routes include the Curtius or Lossen rearrangement of an appropriate carboxylic acid derivative.[11]

Applications in Drug Development and Bioconjugation

The predictable and efficient reactivity of the isocyanate group makes this compound a valuable tool in drug development.

-

Linker Chemistry: It can act as a heterobifunctional linker. The isocyanate end can be reacted with a nucleophile (e.g., an amine on a protein or drug molecule), leaving the methyl ester available for subsequent hydrolysis to a carboxylic acid or transesterification.

-

Scaffold Synthesis: It is used in the preparation of various heterocyclic compounds and complex molecules where a stable urea or urethane linkage is desired. For instance, it has been used to prepare benzimidazole derivatives with antitumor properties.[2]

-

Bioisosteres: The carbamate group, formed from the reaction with an alcohol, can serve as a more stable bioisostere for an amide bond, offering improved pharmacokinetic properties by enhancing stability against protease enzymes.[12]

Caption: Workflow for using the compound as a linker in bioconjugation.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[8][15] It causes skin and serious eye irritation.[8][15] Crucially, it is a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[15]

-

Handling Precautions:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Avoid all personal contact, including inhalation of dust or fumes.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] In case of inadequate ventilation, respiratory protection (e.g., N95 dust mask or higher) is required.[15]

-

Keep away from incompatible materials, especially water, acids, bases, and strong oxidizing agents.[15][17]

-

-

Storage:

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a representative procedure for the reaction of this compound with a primary amine.

Objective: To synthesize N-(4-(methoxycarbonyl)phenyl)-N'-(benzyl)urea.

Materials:

-

This compound (1 eq.)

-

Benzylamine (1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon gas line

-

Syringes

Procedure:

-

Setup: Dry all glassware in an oven before use. Assemble a round-bottom flask with a magnetic stir bar and septum under a positive pressure of inert gas (Nitrogen or Argon).

-

Dissolution: Dissolve this compound (e.g., 1.77 g, 10 mmol) in anhydrous DCM (e.g., 50 mL) in the flask.

-

Reactant Addition: Slowly add benzylamine (e.g., 1.07 g, 10 mmol) dropwise to the stirred solution at room temperature using a syringe. Rationale: The reaction is exothermic; slow addition helps to control the temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate starting material. A characteristic IR check would show the disappearance of the strong -NCO peak around 2270 cm⁻¹.

-

Workup: Upon completion, the product often precipitates out of the DCM. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold DCM or diethyl ether to remove any unreacted starting material.

-

Drying & Characterization: Dry the purified solid product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

References

- 1. This compound 98 23138-53-6 [sigmaaldrich.com]

- 2. This compound 98 | 23138-53-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound 98 - Safety Data Sheet [chemicalbook.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 23138-53-6 | C9H7NO3 | CID 280454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 98 23138-53-6 [sigmaaldrich.com]

- 10. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 11. Isocyanate - Wikipedia [en.wikipedia.org]

- 12. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. Page loading... [wap.guidechem.com]

- 17. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]

Methyl 4-isocyanatobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 23138-53-6

Abstract: This in-depth technical guide provides a comprehensive overview of Methyl 4-isocyanatobenzoate, a pivotal reagent in modern organic synthesis and medicinal chemistry. With a focus on its core properties, synthesis, and applications, this document serves as an essential resource for researchers, scientists, and professionals in drug development. The guide delves into the causality behind experimental choices, ensuring a deep understanding of the principles at play. Detailed, self-validating protocols are provided, grounded in authoritative sources to uphold the highest standards of scientific integrity.

Introduction: The Versatility of a Bifunctional Reagent

This compound is a unique organic building block characterized by the presence of two key functional groups: a highly reactive isocyanate moiety and a methyl ester.[1][2][3] This bifunctionality makes it a versatile reagent in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry.[4][5] Its ability to readily react with nucleophiles such as amines, alcohols, and water allows for the facile introduction of a carbomethoxybenzoyl group, a common scaffold in bioactive compounds. The CAS number for this compound is 23138-53-6.[4][6][7][8]

This guide will explore the fundamental properties of this compound, detail its synthesis through established chemical transformations, and provide insights into its application in the development of novel therapeutics, including a specific example of its use in synthesizing a promising anti-cancer agent.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

Key Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 23138-53-6 | [4][6][7][8] |

| Molecular Formula | C₉H₇NO₃ | [4] |

| Molecular Weight | 177.16 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 50-52 °C (lit.) | [1][2] |

| Boiling Point | 122-124 °C at 11 Torr | [2] |

| Flash Point | 110 °C (closed cup) | [1][2] |

| Storage Temperature | 2-8°C | [1][2][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[1][2]

Hazard Classifications: [1]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Respiratory Sensitization (Category 1)

-

Skin Sensitization (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

Personal Protective Equipment (PPE): [1]

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Hand Protection: Protective gloves.

-

Eye Protection: Chemical safety goggles or face shield.

-

Skin and Body Protection: Laboratory coat.

In case of exposure, immediate medical attention is advised.[2] For detailed first-aid measures and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for converting a carboxylic acid or its derivatives into an isocyanate. The choice of method often depends on the availability of starting materials, scalability, and tolerance of other functional groups.

Conceptual Synthesis Pathways

The following diagram illustrates three common conceptual pathways for the synthesis of isocyanates, which are applicable to the preparation of this compound.

Caption: Key synthetic routes to this compound.

Detailed Experimental Protocol: Phosgenation of Methyl 4-aminobenzoate

The reaction of an amine with phosgene or a phosgene equivalent is a common and efficient method for the synthesis of isocyanates.[9][10] The following is a representative, self-validating protocol for the synthesis of this compound from Methyl 4-aminobenzoate.

Materials:

-

Triphosgene (a safer substitute for phosgene gas)[10]

-

Anhydrous Toluene

-

Triethylamine

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel is assembled and flame-dried under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: The flask is charged with Methyl 4-aminobenzoate (1 equivalent) and anhydrous toluene. The mixture is stirred to form a suspension.

-

Phosgenation: A solution of triphosgene (0.4 equivalents) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the starting amine and the appearance of the characteristic isocyanate peak (around 2270 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a solid. The purity can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Causality: The use of triphosgene provides a solid, easier-to-handle source of phosgene in situ, mitigating the hazards associated with gaseous phosgene. The reaction is conducted under inert atmosphere to prevent the reaction of the isocyanate product with atmospheric moisture. The basic scrubber neutralizes any excess phosgene gas.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those containing urea or carbamate linkages.[9][13] Its application is prominent in the development of kinase inhibitors and other targeted therapies.[14][15][16][17]

Role as a Scaffold in Medicinal Chemistry

The rigid aromatic ring of this compound provides a stable scaffold for the construction of complex molecules.[18][19] The isocyanate group allows for the covalent linkage to amine-containing fragments of a target molecule, while the methyl ester can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling.

Synthesis of a Benzimidazole-based Anti-cancer Agent

A notable application of this compound is in the preparation of benzimidazole-1-carboxamide-[N-(4-methylbenzoate)] 2-methylcarbamate, a compound that has demonstrated significant antitumor potency against prostate cancer cells.[3]

The following workflow outlines the key steps in the synthesis of this and other benzimidazole derivatives.

Caption: General workflow for the synthesis of urea-linked benzimidazoles.

Representative Protocol for Urea Formation:

The reaction of an isocyanate with an amine to form a urea is a robust and high-yielding transformation.[20]

Materials:

-

This compound

-

Amine-containing starting material (e.g., 2-aminobenzimidazole)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas supply

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with the amine-containing starting material (1 equivalent) and anhydrous solvent under an inert atmosphere.

-

Reagent Addition: A solution of this compound (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred solution of the amine at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC for the consumption of the starting materials.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the desired urea derivative.

Causality: The reaction is driven by the high electrophilicity of the isocyanate carbon and the nucleophilicity of the amine. The use of a slight excess of the isocyanate ensures complete consumption of the often more valuable amine starting material. Anhydrous conditions are crucial to prevent the hydrolysis of the isocyanate to the corresponding amine, which could lead to the formation of a symmetrical diaryl urea as a byproduct.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined physicochemical properties and predictable reactivity, coupled with established synthetic routes, make it an invaluable tool for medicinal chemists. The ability to readily form stable urea and carbamate linkages has cemented its role in the development of targeted therapies, including promising anti-cancer agents. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and safely incorporate this compound into their synthetic strategies.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 23138-53-6 [sigmaaldrich.com]

- 3. This compound 98 | 23138-53-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 12. Methyl 4-aminobenzoate 98 619-45-4 [sigmaaldrich.com]

- 13. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 14. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 15. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

- 17. researchgate.net [researchgate.net]

- 18. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Methyl 4-isocyanatobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-isocyanatobenzoate

This compound (CAS No: 23138-53-6) is a bifunctional organic building block of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive isocyanate group and a methyl ester, allows for its incorporation into a diverse range of complex molecules. The isocyanate moiety serves as a potent electrophile for reactions with nucleophiles like amines, alcohols, and water, forming ureas, carbamates, and amines respectively. This reactivity is fundamental to its use in the synthesis of novel drug candidates, polymers, and specialized chemical probes.

This guide provides an in-depth analysis of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to inform experimental design and execution. We will explore both the traditional, high-efficiency phosgene-mediated routes and the increasingly important phosgene-free rearrangement strategies, providing a comprehensive framework for selecting the optimal synthesis based on available resources, safety protocols, and desired scale.

Part 1: The Direct Pathway via Phosgenation of Methyl 4-aminobenzoate

The most direct and common laboratory-scale synthesis of this compound begins with the readily available starting material, methyl 4-aminobenzoate.[1][2] This pathway relies on the conversion of the primary aromatic amine to an isocyanate using phosgene or a safer, solid phosgene equivalent.

Principle and Mechanistic Insight

The core of this transformation is the reaction of the primary amine with a carbonyl dichloride equivalent. While gaseous phosgene is historically significant, its extreme toxicity makes it unsuitable for most modern laboratories.[3][4] Triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, has emerged as a superior substitute.[4][5] In solution, and often catalyzed by nucleophiles, triphosgene decomposes to release three equivalents of phosgene in situ, minimizing the hazards associated with handling the gas directly.[6]

The reaction mechanism proceeds via the nucleophilic attack of the amine on a phosgene molecule, followed by the elimination of two molecules of HCl to form the isocyanate. The inclusion of a non-nucleophilic tertiary amine base, such as triethylamine, is critical to scavenge the HCl produced, driving the reaction to completion.

Experimental Protocol: Synthesis via Triphosgene

This protocol is adapted from established procedures for the synthesis of aromatic isocyanates from primary amines.[7][8]

Materials:

-

Methyl 4-aminobenzoate (1.0 eq)[9]

-

Triphosgene (bis(trichloromethyl) carbonate) (0.34-0.40 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-aminobenzoate in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Triphosgene Addition: Separately, prepare a solution of triphosgene in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Causality Note: Slow, controlled addition is crucial to manage the exotherm and the in situ generation of phosgene from triphosgene.

-

Base Addition: Prepare a solution of triethylamine in anhydrous DCM. Add this solution dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride will form. Causality Note: The base neutralizes the HCl generated, preventing the formation of a non-reactive ammonium salt from the starting amine and driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, looking for the disappearance of the starting amine and the appearance of the strong isocyanate stretch (~2260 cm⁻¹).[8]

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.[8]

Visualization: Triphosgene-Mediated Synthesis Workflow

Caption: Workflow for the synthesis of this compound using Triphosgene.

Part 2: Phosgene-Free Synthesis via The Curtius Rearrangement

In response to the significant hazards of phosgene chemistry, rearrangement reactions that generate isocyanates have become highly valuable. The Curtius rearrangement is a robust and versatile method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom (as N₂).[10][11]

Principle and Mechanistic Insight

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate and dinitrogen gas.[12][13] The reaction proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the nitrogen simultaneously with the loss of N₂, thus avoiding the formation of a discrete nitrene intermediate.[13] This concerted process ensures the retention of stereochemistry at the migrating group.

For the synthesis of this compound, the required starting material is 4-(methoxycarbonyl)benzoic acid, also known as mono-methyl terephthalate.[14][15] This acid is first converted to an acyl azide, typically by reaction of its corresponding acyl chloride with sodium azide, or directly using reagents like diphenylphosphoryl azide (DPPA).[12] Gentle heating of the acyl azide intermediate then smoothly provides the target isocyanate.

Experimental Protocol Outline: Curtius Rearrangement

Part A: Preparation of 4-(Methoxycarbonyl)benzoyl Azide

-

Acid Chloride Formation: Convert 4-(methoxycarbonyl)benzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride in an inert solvent.

-

Azide Formation: React the crude acyl chloride in a solvent like acetone with an aqueous solution of sodium azide (NaN₃) at low temperature (0-5 °C). The acyl azide often precipitates and can be carefully isolated. Trustworthiness Note: Acyl azides can be explosive. They should be handled with care, not isolated in large quantities, and used promptly without overheating.

Part B: Thermal Rearrangement to Isocyanate

-

Decomposition: Dissolve the crude acyl azide in a dry, high-boiling, inert solvent such as toluene or dioxane.

-

Heating: Heat the solution gently (typically 60-100 °C) until nitrogen evolution ceases.[12] The progress can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.

-

Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude this compound, which can then be purified.

Visualization: The Curtius Rearrangement Pathway

Caption: Key transformations in the Curtius rearrangement synthesis pathway.

Alternative Rearrangement Strategies: Hofmann and Lossen

Two other classical reactions, the Hofmann and Lossen rearrangements, also yield isocyanates and represent viable phosgene-free alternatives.

-

Hofmann Rearrangement: This reaction converts a primary amide into an amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[16][17] For this target, the starting material would be 4-(methoxycarbonyl)benzamide. The reaction is typically performed using bromine and a strong base like sodium hydroxide.[18]

-

Lossen Rearrangement: This pathway involves the conversion of a hydroxamic acid or its activated derivative into an isocyanate.[19][20] The starting material, 4-(methoxycarbonyl)benzohydroxamic acid, would be treated with an activating agent and base to induce the rearrangement.[20][21]

Part 3: Purification, Characterization, and Comparative Analysis

Purification and Handling

This compound is a solid at room temperature.

-

Recrystallization: This is the preferred method for purification. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen (e.g., hexanes, ethyl acetate/hexanes).

-

Distillation: Kugelrohr distillation under high vacuum can be effective for smaller scales, especially for removing non-volatile impurities.[8]

-

Handling Precautions: Isocyanates are reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). They are also respiratory sensitizers and irritants; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.[22]

Characterization Data

| Property | Value | Source |

| CAS Number | 23138-53-6 | |

| Molecular Formula | C₉H₇NO₃ | [23] |

| Molecular Weight | 177.16 g/mol | |

| Appearance | White to beige crystalline solid | [1] |

| Melting Point | 50-52 °C | |

| IR (N=C=O stretch) | ~2260 cm⁻¹ | [8] |

| Storage Temperature | 2-8 °C | [23] |

Comparative Analysis of Synthesis Pathways

| Feature | Phosgenation (Triphosgene) | Curtius Rearrangement | Hofmann Rearrangement |

| Starting Material | Methyl 4-aminobenzoate | 4-(Methoxycarbonyl)benzoic Acid | 4-(Methoxycarbonyl)benzamide |

| Key Reagents | Triphosgene, Triethylamine | SOCl₂, NaN₃ (or DPPA) | Br₂, NaOH |

| Primary Hazard | In situ phosgene generation | Potentially explosive acyl azide | Corrosive/toxic bromine & base |

| Atom Economy | Good; main byproduct is salt | Poor; loss of N₂ | Moderate; loss of CO₂ |

| Typical Yield | High (often >90%) | Good to High | Variable, often good |

| Scalability | Well-established for scale-up | Good, but azide handling is a concern | Generally suitable for lab scale |

| Key Advantage | High yield, direct conversion | Avoids phosgene entirely | Inexpensive reagents |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and considerations. The direct phosgenation of methyl 4-aminobenzoate using a safe equivalent like triphosgene remains a highly efficient and high-yielding method for laboratory and pilot-scale production. However, the inherent risks associated with phosgene chemistry necessitate stringent safety protocols.

For laboratories seeking to eliminate phosgene derivatives entirely, the Curtius rearrangement offers a robust and reliable alternative. While it involves an additional step from the corresponding carboxylic acid and requires careful handling of the acyl azide intermediate, it provides a safer overall process. The Hofmann and Lossen rearrangements further expand the toolkit of the synthetic chemist, offering additional phosgene-free options from different starting materials. The ultimate choice of synthetic route will depend on a careful evaluation of the available starting materials, the scale of the reaction, and, most importantly, the safety infrastructure and expertise of the research team.

References

- 1. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]

- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 4. Phosgene and Substitutes [merckmillipore.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Methyl 4-aminobenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 18. chemistnotes.com [chemistnotes.com]

- 19. grokipedia.com [grokipedia.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. What Is Lossen Rearrangement? [unacademy.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. lab-chemicals.com [lab-chemicals.com]

Navigating the Solubility Landscape of Methyl 4-isocyanatobenzoate: A Technical Guide for Researchers

Abstract

Methyl 4-isocyanatobenzoate is a pivotal bifunctional reagent in pharmaceutical synthesis and materials science, prized for its reactive isocyanate group and ester functionality. However, its successful application is fundamentally governed by its solubility and solution-state behavior in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, moving beyond empirical observations to a predictive framework based on Hansen Solubility Parameters (HSP). In the absence of extensive experimental solubility data, this guide establishes a scientifically grounded methodology for solvent selection, ensuring optimal reaction conditions and product purity. We will delve into the theoretical underpinnings of solubility, the practical implications of solvent choice on the reactivity of the isocyanate moiety, and provide detailed protocols for the experimental determination and quantitative analysis of solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound in their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (M4IB), with its chemical formula C₉H₇NO₃ and molecular weight of 177.16 g/mol , is a solid at room temperature with a melting point of 50-52 °C[1][2][3]. Its utility stems from the electrophilic isocyanate group, which readily reacts with nucleophiles such as amines and alcohols, and the methyl ester group, which can be further modified. This dual functionality makes it a valuable building block in the synthesis of a wide array of compounds, from pharmaceuticals to specialized polymers.

The success of any reaction involving M4IB is critically dependent on achieving a homogeneous solution phase. Poor solubility can lead to incomplete reactions, the formation of byproducts, and challenges in purification. Conversely, a well-chosen solvent can enhance reaction rates, improve yields, and simplify downstream processing. However, a significant challenge for researchers is the lack of readily available quantitative solubility data for M4IB in common organic solvents. Safety Data Sheets and product information pages consistently report this information as "No data available" or "Not Available"[1][4].

This guide aims to bridge this knowledge gap by providing a robust theoretical framework for predicting and understanding the solubility of M4IB. We will explore the concept of "like dissolves like" through the lens of Hansen Solubility Parameters, offering a predictive tool for rational solvent selection. Furthermore, we will address the inherent reactivity of the isocyanate group and its implications for solvent choice, particularly the distinction between protic and aprotic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of empirical data, a powerful predictive tool for assessing solubility is the Hansen Solubility Parameter (HSP) methodology. This approach expands upon the Hildebrand solubility parameter by dividing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The fundamental principle of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Calculating the Hansen Solubility Parameters of this compound

Since experimental HSP values for M4IB are unavailable, we can estimate them using the group contribution method. This method assigns specific values for δd, δp, and δh to the individual functional groups within a molecule. By summing these contributions, we can approximate the HSP of the entire molecule.

The functional groups present in this compound are:

-

-CH₃ (Methyl group)

-

-COO- (Ester group)

-

-C₆H₄- (p-Phenylene group)

-

-NCO (Isocyanate group)

Based on established group contribution values from various sources, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δd | 18.5 |

| δp | 8.0 |

| δh | 5.5 |

Note: These values are estimations derived from group contribution methods and should be used as a predictive guide.

Predicting Solubility in Common Organic Solvents

With the calculated HSP for M4IB, we can now predict its solubility in a range of common organic solvents by calculating the Ra value. A lower Ra value suggests better solubility. Table 2 provides the HSP for selected solvents and the calculated Ra value relative to M4IB.

Table 2: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 7.1 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | Very Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.3 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.3 | Very Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.8 | Excellent |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.6 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 18.2 | Poor (Reactive) |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.5 | Poor (Reactive) |

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.8 | Poor |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.6 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.5 | Good |

Interpretation of Ra Values:

-

Ra < 5: High likelihood of good solubility.

-

5 < Ra < 10: Moderate to good solubility.

-

Ra > 10: Lower likelihood of good solubility.

This predictive table serves as a valuable starting point for solvent screening, saving significant experimental time and resources.

The Impact of Solvent Choice on Reactivity and Stability

The isocyanate group (-NCO) is highly electrophilic and will react with nucleophiles. This reactivity is a double-edged sword; it is the basis of M4IB's utility, but it also dictates careful solvent selection to avoid unwanted side reactions.

Protic vs. Aprotic Solvents: A Critical Distinction

-

Protic Solvents: These solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, alcohols, primary and secondary amines). Protic solvents will react with the isocyanate group to form carbamates (from alcohols) or ureas (from amines). Therefore, protic solvents are generally unsuitable as inert solvents for reactions involving isocyanates unless the solvent itself is a desired reactant.

-

Aprotic Solvents: These solvents lack acidic protons and are therefore generally unreactive towards the isocyanate group. Aprotic solvents can be further categorized as polar or non-polar.

-

Polar Aprotic Solvents: (e.g., Acetone, Dichloromethane, Ethyl Acetate, THF, Acetonitrile, DMF, DMSO) are excellent choices for dissolving M4IB and facilitating its reaction with other nucleophiles. Their polarity helps to solvate the transition states of the desired reactions, often leading to faster reaction rates.

-

Non-Polar Aprotic Solvents: (e.g., Toluene, Hexane) can also be used, but the lower polarity may result in lower solubility of M4IB and slower reaction rates.

-

The following diagram illustrates the reactivity of the isocyanate group with different solvent types.

Caption: Figure 1: Reactivity of this compound with Solvent Types

Experimental Determination of Solubility: A Step-by-Step Protocol

While HSP provides a strong predictive foundation, experimental verification is crucial for precise quantitative data. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Figure 2: Experimental Workflow for Solubility Determination

Quantitative Analysis by HPLC

A reverse-phase HPLC method is generally suitable for the quantification of this compound.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Detector: UV at a wavelength where M4IB has a strong absorbance (e.g., 254 nm).

-

Quantification: A calibration curve should be prepared using standard solutions of M4IB of known concentrations in the chosen solvent.

Data Presentation: A Comparative Overview

The following table summarizes the predicted and, where available, experimentally observed solubility of this compound in a range of organic solvents.

Table 3: Summary of Solubility Characteristics of this compound

| Solvent | Solvent Type | Predicted Solubility (HSP) | Experimental Observations (Qualitative) | Reactivity with -NCO |

| Toluene | Non-Polar Aprotic | Good | Soluble | Inert |

| Acetone | Polar Aprotic | Very Good | Readily Soluble | Inert |

| Dichloromethane | Polar Aprotic | Excellent | Readily Soluble | Inert |

| Ethyl Acetate | Polar Aprotic | Very Good | Readily Soluble | Inert |

| Tetrahydrofuran (THF) | Polar Aprotic | Excellent | Readily Soluble | Inert |

| Acetonitrile | Polar Aprotic | Moderate | Soluble | Inert |

| Methanol | Polar Protic | Poor | Soluble (with reaction) | Reactive |

| Ethanol | Polar Protic | Poor | Soluble (with reaction) | Reactive |

| n-Hexane | Non-Polar Aprotic | Poor | Sparingly Soluble | Inert |

| Dimethylformamide (DMF) | Polar Aprotic | Good | Soluble | Inert |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Soluble | Inert |

Conclusion and Recommendations

The solubility of this compound is a critical parameter that dictates its successful application in synthesis. While experimental data is scarce, the use of Hansen Solubility Parameters provides a robust and scientifically sound method for predicting solubility and guiding solvent selection.

Key Recommendations for Researchers:

-

Prioritize Polar Aprotic Solvents: For reactions where M4IB is a reactant, polar aprotic solvents such as dichloromethane, tetrahydrofuran, acetone, and ethyl acetate are highly recommended due to their predicted excellent to very good dissolving power and inertness towards the isocyanate group.

-

Avoid Protic Solvents: Unless the solvent is intended as a reactant, protic solvents like alcohols and amines should be strictly avoided to prevent unwanted side reactions.

-

Use HSP as a Predictive Tool: The Hansen Solubility Parameter framework should be employed as a primary tool for initial solvent screening to minimize experimental effort and optimize reaction conditions.

-

Experimental Verification is Key: For critical applications, especially in drug development and process scale-up, the predicted solubility should be confirmed experimentally using the protocol outlined in this guide.

-

Consider Anhydrous Conditions: Due to the reactivity of the isocyanate group with water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide, all solvents should be anhydrous to prevent the formation of urea byproducts.

By adopting a systematic and predictive approach to solvent selection, researchers can unlock the full synthetic potential of this compound, leading to more efficient, reproducible, and successful outcomes in their scientific endeavors.

References

- 1. kinampark.com [kinampark.com]

- 2. Hansen Solubility Parameters | Wolfram Data Repository [datarepository.wolframcloud.com]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-isocyanatobenzoate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of stability, storage, and handling of methyl 4-isocyanatobenzoate. As a pivotal building block in the synthesis of pharmaceuticals and other complex organic molecules, understanding its chemical behavior is paramount to ensuring experimental success, reproducibility, and safety.[1][2][3][4]

Introduction: The Role and Reactivity of this compound

This compound (CAS No. 23138-53-6) is a bifunctional organic compound featuring a highly reactive isocyanate group (-N=C=O) and a methyl ester.[3][4] This unique structure makes it an invaluable reagent for introducing a carboxylated phenyl ring into a target molecule, a common motif in pharmacologically active compounds.[1][2] However, the very reactivity that makes it useful also renders it susceptible to degradation if not handled and stored with meticulous care. The primary vulnerability lies in the electrophilic carbon of the isocyanate group, which is a prime target for nucleophiles, most notably water.

Core Chemical & Physical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and use. The data below represents typical specifications.

| Property | Value | Source(s) |

| CAS Number | 23138-53-6 | [5][6] |

| Molecular Formula | C₉H₇NO₃ | [7][8] |

| Molecular Weight | 177.16 g/mol | [5][6][7] |

| Appearance | Solid | [8] |

| Melting Point | 50-52 °C | [5][6][9] |

| Boiling Point | 122-124 °C (at 11 Torr) | [8] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][6] |

| Purity | Typically ≥97% or ≥98% | [2][7] |

The Chemistry of Stability and Degradation

The stability of this compound is not absolute; it is conditional upon its environment. Under ideal conditions, it is a stable solid.[8] However, its reactivity profile dictates specific vulnerabilities.

Critical Vulnerability: Moisture Sensitivity

The most significant factor governing the stability of this reagent is its sensitivity to moisture.[8][10] The isocyanate functional group reacts readily with water in an irreversible process. This degradation pathway proceeds in two main steps:

-

Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

-

Decarboxylation & Dimerization: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming methyl 4-aminobenzoate. This primary amine is nucleophilic and can attack an intact molecule of this compound, leading to the formation of a substituted urea dimer.

This process, if allowed to occur, depletes the active reagent and introduces significant impurities into the material, which can complicate subsequent reactions and purifications.

Incompatible Materials

Beyond water, a range of common laboratory reagents can react with and degrade this compound. Exposure to these should be strictly avoided during storage and handling.[8]

-

Alcohols: React to form carbamates (urethanes).

-

Amines: React to form ureas. This is particularly problematic as the primary amine degradation product can catalyze further decomposition.

-

Strong Acids and Bases: Can catalyze hydrolysis and polymerization of the isocyanate group.[11]

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[8]

Authoritative Protocols for Storage and Handling

Adherence to rigorous storage and handling protocols is a self-validating system; it is the most effective way to ensure the compound's purity and reactivity are preserved from the moment of receipt to its use in an experiment.

Long-Term Storage

For maximum shelf-life, this compound must be stored under conditions that rigorously exclude atmospheric moisture.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows the rate of any potential degradation reactions.[5][6][7][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | A dry, inert atmosphere is the most critical factor to prevent hydrolysis from ambient moisture.[10] |

| Container | Tightly sealed, manufacturer-recommended containers (e.g., lined metal or plastic cans). | Prevents ingress of moisture and air. Containers should be checked regularly for leaks.[10] |

| Location | Cool, dry, well-ventilated area away from incompatible materials. | Ensures general chemical safety and prevents accidental contact with reactive substances.[8][10] |

Experimental Handling: A Step-by-Step Workflow

Handling this reagent requires a workflow designed to minimize its exposure to the laboratory environment. All operations should be performed swiftly and deliberately.

-

Preparation:

-

Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Prepare all necessary tools (spatulas, weigh boats, glassware) and ensure they are scrupulously dry, preferably by oven-drying and cooling under an inert atmosphere.

-

-

Dispensing:

-

Perform all manipulations within a fume hood or, for optimal protection, a glove box with a controlled inert atmosphere.[10]

-

Briefly break the container seal, dispense the required amount of the solid as quickly as possible, and immediately reseal the container.

-

Backfill the container headspace with a dry inert gas like argon or nitrogen before final sealing.

-

-

Post-Handling:

-

Return the main container to the recommended storage conditions (2-8°C) promptly.

-

Clean any spills immediately using dry cleanup procedures to avoid generating dust.[10]

-

Safety and Hazard Management

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[10][11] It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[8][10] In case of inadequate ventilation or when handling larger quantities, respiratory protection (e.g., N95 dust mask or higher) is necessary.[1][10]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Skin: Wash off with soap and plenty of water.[8]

-

Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[8][10]

-

Ingestion: Rinse mouth with water and consult a physician.[8]

-

References

- 1. This compound 98 23138-53-6 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 | 23138-53-6 [chemicalbook.com]

- 5. 4-异氰酰基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-异氰酰基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound, CAS No. 23138-53-6 - iChemical [ichemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

reaction mechanism of Methyl 4-isocyanatobenzoate with primary amines

An In-Depth Technical Guide to the Reaction Mechanism of Methyl 4-isocyanatobenzoate with Primary Amines

Abstract

This technical guide provides a comprehensive examination of the reaction between this compound and primary amines, a fundamental transformation for the synthesis of substituted ureas. The urea functional group is a cornerstone in medicinal chemistry, polymer science, and agrochemicals, making a deep understanding of its formation critical for researchers and developers.[1][2] This document elucidates the core nucleophilic addition mechanism, explores the reaction kinetics, discusses the influence of catalysts and solvents, and details potential side reactions. Furthermore, it offers a validated experimental protocol, methods for analytical monitoring, and field-proven insights to ensure procedural integrity and reproducibility for professionals in drug development and chemical synthesis.

Introduction: The Isocyanate Moiety as a Powerful Electrophile

This compound is an organic building block featuring a highly reactive isocyanate functional group (-N=C=O) attached to an aromatic ring. The cumulative double bonds in the isocyanate group create a highly electrophilic carbon atom, primed for attack by nucleophiles.[3] This inherent reactivity is further enhanced by the electron-withdrawing nature of the methyl ester group in the para position, which increases the partial positive charge on the isocyanate carbon.[4]

The reaction of an isocyanate with a primary amine (R-NH₂) is a robust and highly efficient method for the formation of a disubstituted urea linkage.[5][6] This transformation is characterized by its speed, high yield, and typically mild reaction conditions, making it a favored strategy in multi-step synthesis.

The Core Reaction Mechanism: Nucleophilic Addition

The reaction proceeds via a two-step nucleophilic addition mechanism. This process is generally uncatalyzed and occurs rapidly at or below room temperature.[3]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the electrophilic carbonyl carbon of the isocyanate group.[4][7]

-

Proton Transfer: This attack forms a transient, zwitterionic (dipolar) intermediate. This intermediate is unstable and rapidly undergoes an intramolecular or solvent-mediated proton transfer from the nitrogen atom to the oxygen atom, yielding the stable substituted urea product.[8]

The overall reaction is essentially irreversible and results in the formation of a strong C-N bond, constituting the core of the urea functionality.

Caption: Nucleophilic addition mechanism of an isocyanate and a primary amine.

Reaction Kinetics and Influential Factors

The reaction between aromatic isocyanates and primary aliphatic amines is exceptionally rapid, often with half-lives on the order of milliseconds, making it challenging to monitor with standard batch apparatus.[9] The reaction is typically second-order overall, being first-order with respect to both the isocyanate and the amine.[10][11]

Amine Nucleophilicity and Steric Hindrance

The primary determinant of the reaction rate is the nature of the amine.

-

Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the amine. Aliphatic amines are significantly more basic and nucleophilic than aromatic amines, and thus react much faster.[3]

-

Steric Effects: Increasing steric bulk around the amine's nitrogen atom will impede its approach to the isocyanate carbon, thereby reducing the reaction rate. For example, tert-butylamine will react slower than n-butylamine.

Solvent Effects

The choice of solvent can influence the reaction rate. While the reaction proceeds readily in a variety of aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile), the use of more polar solvents can stabilize the charged zwitterionic intermediate, potentially accelerating the reaction.[11] It is imperative to use anhydrous solvents to prevent side reactions.

Catalysis

For the reaction with highly nucleophilic primary amines, catalysis is generally not required.[3] However, in cases involving less reactive amines (e.g., sterically hindered or electron-deficient aromatic amines), or for reactions with less potent nucleophiles like alcohols, catalysts are employed. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds like dibutyltin dilaurate.[10][12] Tertiary amines are thought to function by forming a reactive complex with the isocyanate.[11]

Potential Side Reactions: A Critical Consideration

The high reactivity of isocyanates also makes them susceptible to undesirable side reactions, primarily with water.

-

Reaction with Water: The most significant side reaction involves the reaction of the isocyanate with any trace moisture. This forms an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[12][13] This newly formed amine is nucleophilic and will compete with the intended primary amine reactant, consuming a second equivalent of isocyanate to form a symmetric urea byproduct. This underscores the critical need for anhydrous reaction conditions.

Caption: Common side reaction of isocyanates with water.

-

Self-Condensation: At elevated temperatures or in the presence of certain catalysts, isocyanates can dimerize to form uretdiones or trimerize to form highly stable isocyanurates.[6][12] These side reactions are generally avoided by maintaining a low reaction temperature.

Experimental Protocol: Synthesis of Methyl 4-((benzylamino)carbonylamino)benzoate

This section provides a self-validating, step-by-step methodology for the synthesis of a model urea derivative.

Materials and Reagents

-

This compound (CAS 23138-53-6)

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, addition funnel), dried in an oven.

-

Magnetic stirrer and stir bar

Safety Precaution: Isocyanates are toxic, potent sensitizers, and lachrymators.[14][15] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

Reaction Setup and Procedure

-

Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (Ar or N₂), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: Dissolve benzylamine (1.0 eq) in a small volume of anhydrous DCM in a dropping funnel. Add the amine solution dropwise to the stirred isocyanate solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by FTIR spectroscopy, checking for the disappearance of the strong N=C=O stretch at ~2270 cm⁻¹.

-

Workup: Upon completion, the product often precipitates from the solution. If so, it can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product is typically of high purity. If necessary, it can be further purified by washing the solid with a cold non-polar solvent (like hexane or ether) to remove any unreacted starting material, or by recrystallization.

Caption: Experimental workflow for urea synthesis.

Analytical Characterization

Verifying the successful formation of the urea product and assessing its purity is crucial.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method for monitoring the reaction's progress. Key signals include the complete disappearance of the sharp, intense isocyanate (-N=C=O) absorption band around 2250-2275 cm⁻¹ and the concurrent appearance of a strong urea carbonyl (C=O) stretch at approximately 1630-1660 cm⁻¹ and N-H bending and stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the final structure of the urea product, identifying the characteristic chemical shifts for the aromatic and aliphatic protons and the urea carbonyl carbon (typically ~155-160 ppm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for confirming the molecular weight of the synthesized urea and for quantifying its purity.[16][17] It is also the preferred method for detecting residual isocyanates in materials, which requires derivatization prior to analysis.[18][19]

Comparative Reactivity Data

To contextualize the high reactivity of primary amines, the following table summarizes the relative reaction rates of isocyanates with various common nucleophiles.

| Nucleophile Type | Example | Relative Rate (Approx.) | Catalysis Required |

| Primary Aliphatic Amine | R-NH₂ | 10,000 - 50,000 | No |

| Primary Aromatic Amine | Ar-NH₂ | 200 - 300 | Generally No |

| Primary Alcohol | R-CH₂-OH | 100 | Yes (Often) |

| Water | H₂O | 100 | Yes (Often) |

| Secondary Alcohol | R₂-CH-OH | 30 - 50 | Yes |

| Carboxylic Acid | R-COOH | 40 | Yes |

| Phenol | Ar-OH | 2 - 5 | Yes |

| (Data adapted from relative reactivity scales)[3] |

Conclusion

The reaction between this compound and primary amines is a cornerstone of modern organic synthesis, providing a rapid, efficient, and high-yielding pathway to substituted ureas. The mechanism is a classic example of nucleophilic addition to a highly electrophilic carbonyl carbon. For successful and reproducible synthesis, scientists must prioritize anhydrous conditions to mitigate the competitive reaction with water, which leads to undesired byproducts and consumption of starting material. By understanding the core mechanism, kinetic influences, and potential pitfalls, researchers can effectively harness this powerful reaction for applications ranging from the discovery of novel pharmaceuticals to the development of advanced materials.

References

- 1. theusajournals.com [theusajournals.com]

- 2. researchgate.net [researchgate.net]

- 3. poliuretanos.net [poliuretanos.net]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 7. researchgate.net [researchgate.net]

- 8. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. This compound 98 - Safety Data Sheet [chemicalbook.com]

- 16. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Ureas Using Methyl 4-isocyanatobenzoate

Foreword: The Urea Moiety as a Cornerstone in Medicinal Chemistry

The urea functional group is a privileged scaffold in modern drug discovery, central to the efficacy of numerous therapeutic agents.[1][2] Its unique ability to act as a rigid, planar hydrogen-bond donor and acceptor allows for potent and specific interactions with biological targets, particularly enzyme active sites.[1][3][4] This has led to the development of a multitude of urea-containing drugs, from kinase inhibitors in oncology like Sorafenib and Regorafenib to antiviral and antidiabetic agents.[1][4]

This guide provides an in-depth technical overview of the synthesis of substituted ureas utilizing Methyl 4-isocyanatobenzoate. This particular reagent is of significant interest as it not only facilitates the creation of the diaryl urea core but also introduces a versatile methyl ester handle. This handle serves as a strategic point for subsequent chemical modifications, enabling the exploration of broader chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will delve into the core reaction mechanism, provide field-proven experimental protocols, and discuss the broader applications of these compounds in drug development.

The Core Reaction: Mechanism and Causality

The synthesis of ureas from isocyanates is fundamentally a nucleophilic addition reaction.[5][6] The process is highly efficient and typically proceeds without the need for a catalyst.

Mechanism: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine nucleophile attacking the highly electrophilic carbonyl carbon of the isocyanate group. This concerted step forms a new nitrogen-carbon bond and results in a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product.

The choice of solvent is critical. Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone are preferred to prevent the unwanted hydrolysis of the isocyanate to a carbamic acid, which can subsequently decompose to an amine and carbon dioxide.[5][7][8]

Reaction Mechanism: Amine Addition to Isocyanate

Caption: Nucleophilic addition of an amine to an isocyanate.

Substrate Considerations: The nucleophilicity of the amine directly impacts the reaction rate.

-

Aliphatic amines (e.g., benzylamine, piperidine) are strong nucleophiles and react rapidly, often exothermically. Cooling the reaction mixture during the isocyanate addition is a common precautionary step to ensure controlled reaction.[7]

-

Aromatic amines (e.g., aniline) are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require longer reaction times or gentle heating to proceed to completion.[9]

-

Electron-deficient amines (e.g., p-nitroaniline) are significantly less nucleophilic and may fail to react under standard conditions due to the reduced electron density on the nitrogen atom.[10]

Experimental Protocols: A Self-Validating System

A robust protocol ensures reproducibility and high purity of the final product. The following methodologies are designed to be self-validating, where the formation of the product is often visually confirmed by its precipitation from the reaction medium.

General Protocol for Urea Synthesis

This procedure is applicable to a wide range of primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine of choice (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

-

Round-bottom flask with magnetic stir bar

-

Addition funnel (optional, for larger scale)

-

Standard laboratory glassware for work-up and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous DCM to a concentration of 0.1-0.5 M.

-

Isocyanate Addition: In a separate flask, prepare a solution of this compound (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature. For highly reactive aliphatic amines, it is advisable to cool the reaction flask to 0 °C in an ice bath before and during the addition to manage any exotherm.[7]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be easily monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexanes. The disappearance of the starting amine and the appearance of a new, often less polar, spot for the urea product indicates reaction progression.

-

Work-up and Isolation:

-

For Precipitated Products: Many diaryl ureas are poorly soluble in common organic solvents and will precipitate directly from the reaction mixture upon formation.[7] Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any residual starting materials. Dry the solid under vacuum.[7]

-

For Soluble Products: If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.[7]

-

Specific Example: Synthesis of Methyl 4-((benzylcarbamoyl)amino)benzoate

Procedure:

-

Dissolve benzylamine (0.535 g, 5.0 mmol) in 20 mL of anhydrous DCM in a 50 mL round-bottom flask.

-

To this stirring solution, add a solution of this compound (0.885 g, 5.0 mmol) in 10 mL of anhydrous DCM dropwise over 5 minutes at room temperature.

-

Stir the reaction mixture for 2-3 hours. A white precipitate will typically form during this time.[7]

-

Monitor the reaction to completion by TLC (Eluent: 1:1 Ethyl Acetate/Hexanes).

-

Filter the solid product using a Büchner funnel, wash the solid with 10 mL of cold DCM, and dry under vacuum to yield the desired product as a white powder.

Experimental Workflow

Caption: General workflow for the synthesis of ureas.

Data Presentation: Reaction Scope and Conditions

The reaction is broadly applicable. The following table summarizes typical outcomes with various amine classes.

| Amine Substrate | Amine Type | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |

| Benzylamine | Primary, Aliphatic | DCM | 1-2 hours | > 95% | Reaction is often exothermic. |

| Cyclohexylamine | Primary, Aliphatic | THF | 1-2 hours | > 95% | Product typically precipitates.[9] |

| Aniline | Primary, Aromatic | THF | 4-6 hours | 90-95% | Slower reaction due to lower nucleophilicity.[9] |